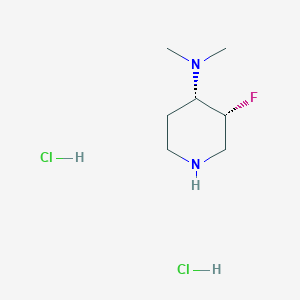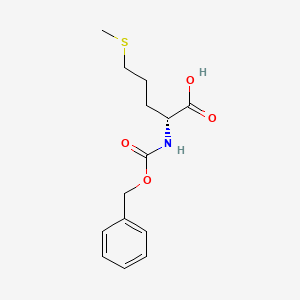
Tetramethyloxetane-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyloxetane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a four-membered oxetane ring substituted with four methyl groups and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
Tetramethyloxetane-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method involves the epoxide ring opening followed by ring-closing reactions . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of tetramethyloxetane-3-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial processes often aim to maximize yield while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Tetramethyloxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters, amides, and other functionalized compounds .
科学的研究の応用
Tetramethyloxetane-3-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which tetramethyloxetane-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring’s strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in various chemical and biological processes .
類似化合物との比較
Similar Compounds
Similar compounds to tetramethyloxetane-3-carboxylic acid include other oxetane derivatives such as:
- 3-Methyloxetane-3-carboxylic acid
- Oxetane-3-carboxylic acid
- 2,2,4,4-Tetramethyloxetane-3-carboxylic acid
Uniqueness
Tetramethyloxetane-3-carboxylic acid is unique due to its high degree of substitution on the oxetane ring, which imparts distinct chemical and physical properties. This high substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
2,2,3,4-tetramethyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5-8(4,6(9)10)7(2,3)11-5/h5H,1-4H3,(H,9,10) |
InChIキー |
IRRCVIRWQARKTM-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(O1)(C)C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)





![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)


![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)

